

Core Features of Fmoc-Protected Amino Acids

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Compound of Interest

Compound Name: *Fmoc-N-Me-Tyr(tBu)-OH*

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The utility of the Fmoc group in peptide synthesis is founded on several key characteristics that facilitate a robust and versatile synthetic methodology.[1]

Base Lability and Acid Stability: The hallmark of the Fmoc group is its susceptibility to cleavage under mild basic conditions, typically using a secondary amine like piperidine.[1][5] Conversely, it demonstrates exceptional stability under acidic conditions.[3] This differential lability is the foundation of the orthogonal protection strategy in Fmoc-SPPS, allowing for the selective removal of the temporary N α -Fmoc group at each cycle without affecting the acid-labile protecting groups on the amino acid side chains.[6]

Orthogonal Protection Strategy: Modern SPPS heavily relies on the orthogonal protection strategy, where different classes of protecting groups can be removed under distinct chemical conditions. In Fmoc-SPPS, the N α -Fmoc group is base-labile, while side-chain protecting groups are typically acid-labile.[2][6] This allows for the iterative deprotection of the α -amino group for peptide chain elongation, while the side-chain functionalities remain protected until the final cleavage from the solid support using a strong acid, such as trifluoroacetic acid (TFA). [1][3]

UV-Monitoring: The fluorenyl moiety of the Fmoc group exhibits strong ultraviolet (UV) absorbance, a property that can be harnessed for real-time, non-invasive monitoring of the deprotection and coupling steps during automated peptide synthesis.[2][7] The release of the Fmoc group and its dibenzofulvene-piperidine adduct can be quantified spectrophotometrically to ensure reaction completion.[2]

Enhanced Solubility: Fmoc-protected amino acids generally show good solubility in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[1][8] This is crucial for achieving efficient and complete coupling reactions. However, some derivatives, particularly those with bulky side-chain protecting groups or unprotected polar side chains like asparagine and glutamine, may exhibit limited solubility.[2][9]

Physicochemical Properties of Fmoc-Amino Acids

The selection of appropriate solvents and reaction conditions is critical for successful peptide synthesis. The following table summarizes the general solubility of Fmoc-amino acids in commonly used solvents.

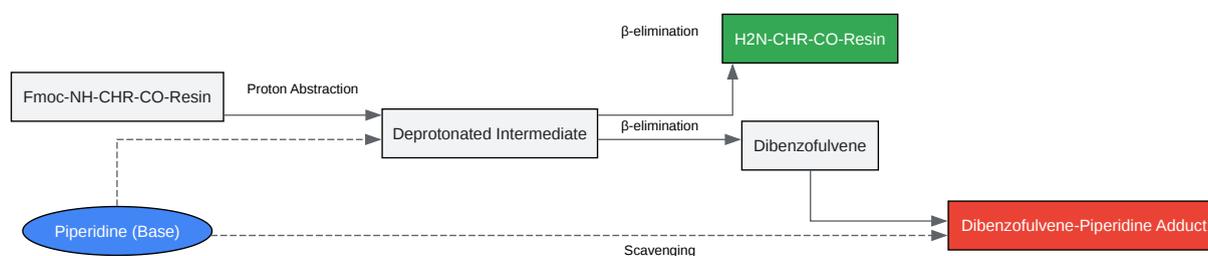
Solvent	General Solubility of Fmoc-Amino Acids	Notes
DMF	Good to excellent for most Fmoc-amino acids.	A polar aprotic solvent that effectively solvates protected amino acids. Can degrade to dimethylamine, which may cause premature Fmoc deprotection.[10]
NMP	Good to excellent for most Fmoc-amino acids.	More polar and less volatile than DMF, often preferred for its higher solvating power, especially for hydrophobic sequences. Some Fmoc-amino acids may show greater decomposition in NMP over time compared to DMF.[10]
DCM	Limited for many Fmoc-amino acids.	Less polar and generally not a good solvent for Fmoc-amino acids. More commonly used for washing steps.[10]

Note: Quantitative, comparative solubility data for a wide range of Fmoc-amino acids is not readily available in a single tabular format in the public domain. Solubility should be determined empirically for specific applications.

The Chemistry of Fmoc Protection and Deprotection

The Fmoc group is introduced onto the α -amino group of an amino acid by reaction with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyl)oxysuccinimide (Fmoc-OSu), with the latter being more common due to its enhanced stability and lower tendency to cause side reactions.[11][12]

The deprotection of the Fmoc group proceeds via a β -elimination mechanism initiated by a base, typically a secondary amine like piperidine.[2] The base abstracts the acidic proton on the C9 position of the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine.[13] The dibenzofulvene is then scavenged by the excess amine to form a stable adduct.[14]



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Fmoc deprotection mechanism.

Experimental Protocols

Detailed and optimized protocols are essential for the successful application of Fmoc chemistry in SPPS.

Protocol 1: Fmoc Deprotection

- Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[12]
- Initial Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 3-5 minutes and then drain the solution.[12][15]
- Final Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[12]
- Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[12]

Protocol 2: Amino Acid Coupling

The choice of coupling reagent is critical for efficient peptide bond formation and to minimize side reactions like racemization.[16]

- Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, HBTU, or HCTU; 2.9-5 equivalents) in DMF. Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).[16][17]
- Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-4 hours at room temperature.[17]
- Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
- Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times). [12]

The following table provides a comparison of common coupling reagents used in Fmoc-SPPS.

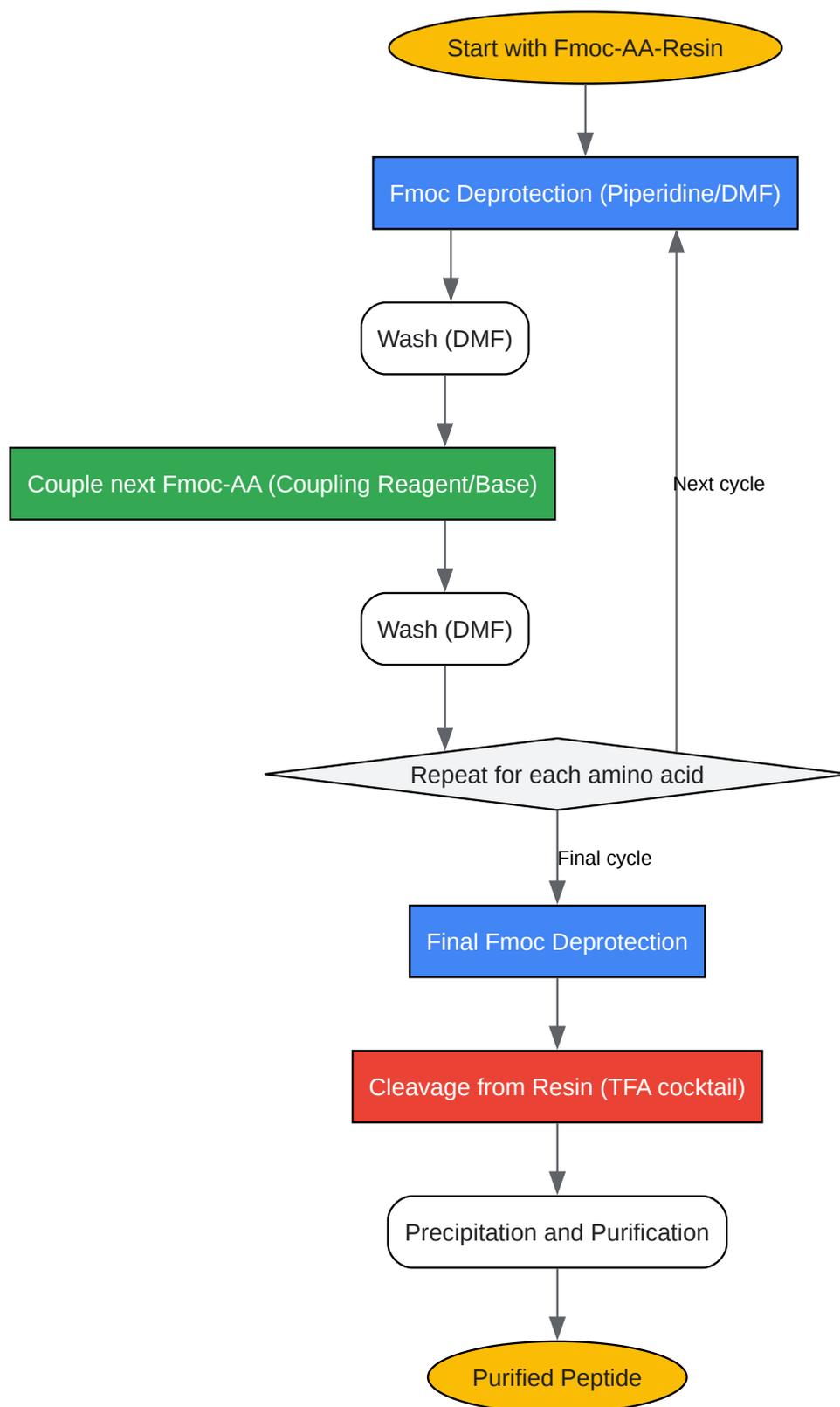
Coupling Reagent	Reagent Type	Typical Coupling Time	Representative Yield (%)	Representative Purity (%)	Level of Racemization
HATU	Aminium/Uronium Salt	15-45 minutes	>99	>95	Very Low[16]
HBTU	Aminium/Uronium Salt	20-60 minutes	>98	>95	Low[16]
HCTU	Aminium/Uronium Salt	15-45 minutes	>99	>95	Very Low[16]
PyBOP	Phosphonium Salt	30-120 minutes	>98	>95	Low[16]
DIC/HOBt	Carbodiimide/Additive	60-180 minutes	>95	>90	Low to Moderate

Protocol 3: Cleavage and Final Deprotection

- **Resin Preparation:** After the final coupling and deprotection steps, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.[17]
- **Cleavage Cocktail:** Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[17][18]
- **Cleavage Reaction:** Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[17]
- **Peptide Precipitation:** Filter the cleavage mixture to separate the resin. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.[17]
- **Isolation and Drying:** Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum.[17]

Workflow and Logical Relationships

The cyclical nature of SPPS is well-defined and can be visualized as a workflow.



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